![molecular formula C12H8N2O4S B14736193 2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid CAS No. 6285-15-0](/img/structure/B14736193.png)
2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid is an organic compound with the molecular formula C12H8N2O4S and a molecular weight of 276.27 g/mol This compound is characterized by the presence of a nitropyridine ring attached to a benzoic acid moiety through a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid typically involves the reaction of 5-nitropyridine-2-thiol with 2-bromobenzoic acid under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like palladium(II) acetate (Pd(OAc)2). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2-[(5-Aminopyridin-2-yl)sulfanyl]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The sulfanyl linkage allows for the formation of covalent bonds with target proteins, potentially leading to inhibition of enzymatic activity or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(5-Nitropyridin-2-yl)thio]benzoic acid: Similar structure but with a thio linkage instead of a sulfanyl linkage.
2-[(5-Nitropyridin-2-yl)oxy]benzoic acid: Similar structure but with an oxy linkage instead of a sulfanyl linkage.
2-[(5-Nitropyridin-2-yl)amino]benzoic acid: Similar structure but with an amino linkage instead of a sulfanyl linkage.
Uniqueness
2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid is unique due to its specific sulfanyl linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
6285-15-0 |
|---|---|
Molekularformel |
C12H8N2O4S |
Molekulargewicht |
276.27 g/mol |
IUPAC-Name |
2-(5-nitropyridin-2-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C12H8N2O4S/c15-12(16)9-3-1-2-4-10(9)19-11-6-5-8(7-13-11)14(17)18/h1-7H,(H,15,16) |
InChI-Schlüssel |
SUSSSASTTWVZSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


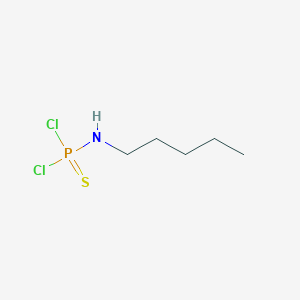

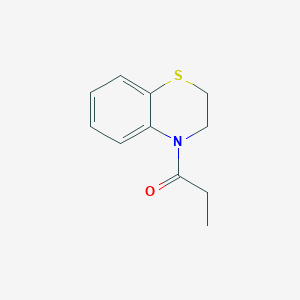

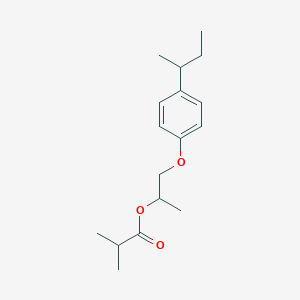
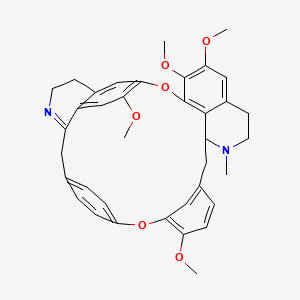
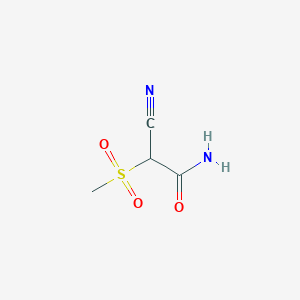
![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)
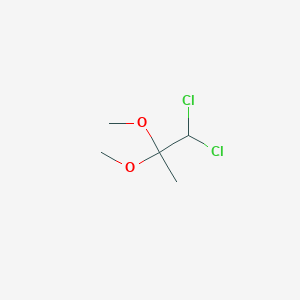
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)

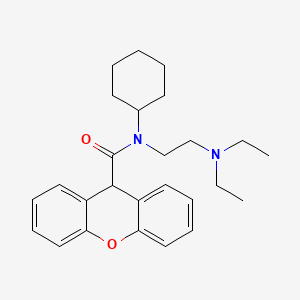
![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
